isopropyl N-hydroxycarbamate
Overview
Description
Isopropyl N-hydroxycarbamate is an organic compound with the molecular formula C4H9NO3 It is a derivative of carbamic acid and is characterized by the presence of an isopropyl group attached to the nitrogen atom and a hydroxyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl N-hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with isopropyl chloroformate in an alkaline medium. This reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Isopropyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Isopropyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of isopropyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-hydroxycarbamate: Similar in structure but lacks the isopropyl group.
tert-Butyl N-hydroxycarbamate: Contains a tert-butyl group instead of an isopropyl group.
Uniqueness: Isopropyl N-hydroxycarbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbamates. Its isopropyl group provides steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various applications .
Properties
IUPAC Name |
propan-2-yl N-hydroxycarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(2)8-4(6)5-7/h3,7H,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDGKHKJECDYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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